molecular formula C15H13FN2O B5700981 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B5700981
M. Wt: 256.27 g/mol
InChI Key: IZWGAOFKZCCRIH-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4'-O-methylfluoro-DMH, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the class of heterocyclic aromatic compounds and is known to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts. This molecule reacts with DNA to form covalent adducts, which can lead to mutations and other forms of DNA damage. The formation of DNA adducts by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is thought to be mediated by the activation of cytochrome P450 enzymes, which convert the compound into a reactive intermediate that can react with DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine are primarily related to its ability to induce DNA damage. This molecule has been shown to cause mutations in bacterial and mammalian cells, as well as to induce tumors in animal models. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and to alter the expression of genes involved in DNA repair and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its ability to induce DNA damage and mutagenesis, which can be used to study the mechanisms of carcinogenesis and to evaluate potential chemopreventive agents. Additionally, this molecule is relatively easy to synthesize and is commercially available. However, one limitation of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research involving 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of research is the development of new chemopreventive agents that can inhibit the formation of DNA adducts by this molecule. Additionally, there is a need to develop more sensitive and specific methods for detecting DNA adducts in vivo, which can be used to assess the exposure of individuals to mutagenic compounds. Finally, there is a need to further investigate the mechanisms of DNA repair and cell cycle regulation in response to DNA damage induced by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.

Synthesis Methods

The synthesis of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-fluoro-4-methoxyaniline with 2,3-dimethylimidazole in the presence of a palladium catalyst. This reaction leads to the formation of the intermediate 2-(3-fluoro-4-methoxyphenyl)-2,3-dimethylimidazoline, which is then treated with a methylating agent to produce the final product.

Scientific Research Applications

2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been widely used in scientific research due to its ability to induce DNA damage and mutagenesis. This molecule has been used to study the mechanisms of DNA adduct formation and repair, as well as the role of DNA damage in carcinogenesis. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been used to evaluate the efficacy of potential chemopreventive agents and to screen for compounds that can inhibit DNA damage and mutagenesis.

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWGAOFKZCCRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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